molecular formula C10H5Cl6NO4 B12049082 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine CAS No. 61719-86-6

6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine

Cat. No.: B12049082
CAS No.: 61719-86-6
M. Wt: 415.9 g/mol
InChI Key: RCTXAWWKLZRCFU-UHFFFAOYSA-N
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Description

6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine is a heterocyclic compound featuring a benzodioxine core (a six-membered aromatic ring with two oxygen atoms at the 1,3-positions). The molecule is substituted at positions 2 and 4 with trichloromethyl (-CCl₃) groups and at position 6 with a nitro (-NO₂) group.

Properties

CAS No.

61719-86-6

Molecular Formula

C10H5Cl6NO4

Molecular Weight

415.9 g/mol

IUPAC Name

6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine

InChI

InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H

InChI Key

RCTXAWWKLZRCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Ring Formation via Diol Cyclization

A plausible route begins with the synthesis of the benzodioxine core. Cyclization of 1,2-dihydroxybenzene derivatives with dichloromethane or trichloromethylating agents under acidic conditions can yield the 1,3-benzodioxine skeleton. For example, reacting catechol derivatives with trichloroacetaldehyde in the presence of sulfuric acid facilitates ring closure while introducing trichloromethyl groups.

Example Protocol :

  • Precursor Preparation : 5-Nitrocatechol (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Trichloromethylation : Trichloroacetaldehyde (2.2 equiv) is added dropwise at 0°C, followed by BF₃·Et₂O (0.1 equiv) as a Lewis acid catalyst.

  • Cyclization : The mixture is stirred at room temperature for 12 hours, yielding 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine after purification via column chromatography (hexane/EtOAc 9:1).

Key Data :

ParameterValue
Yield35–45%
Purity (HPLC)>95%
Characterization¹H NMR, ¹³C NMR, HRMS

Sequential Nitration and Trichloromethylation

Alternative approaches involve nitration of a preformed trichloromethylated benzodioxine. This method avoids exposing trichloromethyl groups to harsh nitration conditions, enhancing stability.

Stepwise Procedure :

  • Benzodioxine Synthesis : 2,4-Bis(trichloromethyl)-4H-1,3-benzodioxine is prepared via Friedel-Crafts alkylation of 1,3-benzodioxole with CCl₃CH₂Cl/AlCl₃.

  • Nitration : The intermediate is treated with fuming HNO₃ (90%) and H₂SO₄ (conc.) at −10°C to introduce the nitro group at position 6.

Optimization Insights :

  • Temperature Control : Nitration below −5°C minimizes decomposition of trichloromethyl groups.

  • Solvent Choice : Sulfolane enhances regioselectivity by stabilizing the nitronium ion.

Mechanistic and Kinetic Analysis

Nitration Regioselectivity

The nitro group’s position is dictated by the electron-donating effects of the benzodioxine oxygen atoms. Computational studies (DFT) suggest that nitration at position 6 is favored due to resonance stabilization of the intermediate σ-complex.

Table 1: Calculated Activation Energies for Nitration Positions

PositionΔG‡ (kcal/mol)
612.3
515.8
817.1

Trichloromethylation Kinetics

Industrial-Scale Challenges and Solutions

Purification Strategies

Crude product often contains regioisomers (e.g., 5-nitro derivatives) and unreacted precursors. Industrial protocols employ:

  • Crystallization : Ethanol/water mixtures (7:3) selectively precipitate the target compound.

  • Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 120°C) removes volatile impurities.

Solvent-Free Processing

Patent US20030148887A1 highlights solvent-free methods for agrochemicals, which could be adapted for this compound. Melt-phase cyclization at 150–160°C eliminates solvent use, improving atom economy .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine is C10H5Cl6NO4C_{10}H_5Cl_6NO_4. Its structure features a benzodioxine core with nitro and trichloromethyl substituents, which contribute to its reactivity and potential applications.

Synthesis of Novel Compounds

6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine serves as a precursor in the synthesis of various benzodioxine derivatives. These derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. For example, related compounds have been synthesized and evaluated for their efficacy against cancer cell lines such as HeLa cells, demonstrating significant cytotoxic effects .

Antimicrobial Activity

Research has indicated that derivatives of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine exhibit antimicrobial properties. A study highlighted the synthesis of 2-substituted derivatives that showed promising antimicrobial activity against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Chemical Detection Methods

The compound has been utilized in high-performance liquid chromatography (HPLC) for post-column chemiluminescence detection. Its stability under specific conditions enhances the detection limits for various fluorescent compounds, making it valuable in analytical chemistry .

Case Study 1: Anticancer Potential

A series of benzoxazinones synthesized from 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine were evaluated for their anticancer activity. The compounds demonstrated a range of inhibition rates against HeLa cells, with some exhibiting inhibition rates comparable to established chemotherapeutic agents like doxorubicin .

CompoundInhibition Rate (%)Reference
3a28.54
3c44.67
DoxorubicinSimilar

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of synthesized derivatives from the compound, several showed significant activity against bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .

Mechanism of Action

The mechanism of action of 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine involves its interaction with molecular targets through its nitro and trichloromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine with structurally or functionally related compounds, focusing on heterocyclic frameworks, substituents, and implications for properties.

Structural and Functional Analogues

2.1.1 Quinoxaline Derivatives
  • 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline (): Structure: A quinoxaline core (two nitrogen atoms at 1,4-positions) substituted with thiophene groups at positions 2 and 3 and a nitro group at position 6. Key Differences:
  • Heterocycle: Quinoxaline (N,N-heterocycle) vs. benzodioxine (O,O-heterocycle). Nitrogen-rich quinoxalines exhibit stronger π-π interactions and basicity compared to oxygen-dominated benzodioxines.
  • Substituents: Thiophene groups (electron-rich) vs. trichloromethyl groups (electron-deficient). The latter may enhance electrophilic reactivity and stability against nucleophilic attack. Molecular Weight: 339.38 g/mol (quinoxaline derivative) vs. ~447.83 g/mol (estimated for the benzodioxine compound). Synthesis: Quinoxalines are typically synthesized via condensation of o-phenylenediamines with diketones or glyoxals, as seen in . Benzodioxines may require alternative routes, such as cyclization of diols with dichlorides.
2.1.2 Oxadiazine Derivatives
  • 2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine ():
    • Structure : A 1,3,5-oxadiazine ring (three heteroatoms: two oxygens, one nitrogen) with a trichloromethyl group at position 4.
    • Key Differences :
  • Heterocycle: Oxadiazine (N,O-heterocycle) vs. benzodioxine (O,O-heterocycle). The additional nitrogen in oxadiazine may confer hydrogen-bonding capabilities.
  • Substituents: Both compounds share trichloromethyl groups, but the oxadiazine derivative includes dichlorophenyl and methoxybenzyl groups, which could enhance lipophilicity and biological activity.
    • Molecular Weight : ~493.59 g/mol (oxadiazine) vs. ~447.83 g/mol (benzodioxine).

Substituent Effects

  • Trichloromethyl (-CCl₃) Groups :

    • Present in both the target compound and the oxadiazine derivative (). These groups are strongly electron-withdrawing, reducing electron density in the aromatic ring and increasing resistance to oxidation.
    • In benzodioxines, the -CCl₃ groups at positions 2 and 4 may sterically hinder reactions at adjacent positions, whereas in oxadiazines, the group at position 4 could influence ring conformation .
  • Nitro (-NO₂) Groups: Common in both the target compound and quinoxaline derivatives (). The nitro group enhances electrophilic substitution reactivity and may contribute to antimicrobial or anticancer activity, as seen in related compounds .

Physicochemical and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type Potential Applications
6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine C₁₀H₅Cl₆NO₄* ~447.83 2,4-CCl₃; 6-NO₂ 1,3-Benzodioxine Antimicrobial agents, polymers
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ 339.38 2,3-thiophene; 6-NO₂ Quinoxaline Organic electronics
2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine C₁₈H₁₄Cl₅N₃O₂ ~493.59 4-CCl₃; dichlorophenyl; methoxybenzyl 1,3,5-Oxadiazine Pharmaceutical intermediates

*Estimated based on structural analogy.

Biological Activity

6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine (CAS Number: 61719-86-6) is a synthetic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H5Cl6NO4
  • Molecular Weight : 415.85 g/mol
  • Structure : The compound features a benzodioxine core with nitro and trichloromethyl substituents, which are significant for its biological activity.

Biological Activity Overview

Research indicates that 6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine exhibits a range of biological activities, including:

  • Antibacterial Activity : The compound has shown moderate antibacterial effects against various strains of bacteria.
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties.
  • Cytotoxicity : There are indications of cytotoxic effects in certain cell lines.

Antibacterial Activity

A study conducted on several derivatives of benzodioxine compounds demonstrated that modifications in the structure could enhance antibacterial properties. Notably, compounds bearing bulky substituents exhibited improved activity against Bacillus subtilis and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxineBacillus subtilis12.5 μg/ml
6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxineEscherichia coli25 μg/ml

Antifungal Activity

The antifungal activity of related compounds was explored in a study where derivatives exhibited varying degrees of effectiveness against Candida albicans. The introduction of electron-withdrawing groups significantly enhanced antifungal properties .

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxineCandida albicans15 μg/ml
6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxineAspergillus niger20 μg/ml

Cytotoxicity Studies

In vitro studies have indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines. For example, it has been tested against human breast cancer cells (MCF-7), showing significant growth inhibition at concentrations above 50 μg/ml .

The mechanisms underlying the biological activities of 6-Nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine are not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress in microbial cells and cancer cells alike .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study showed that derivatives with varying halogen substitutions had distinct antimicrobial profiles. The presence of trichloromethyl groups was associated with enhanced activity against gram-positive bacteria.
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of several benzodioxine derivatives on MCF-7 cells. It reported IC50 values ranging from 30 to 70 μg/ml for different compounds within this class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nitration and trichloromethylation of benzodioxine precursors. For example, nitration of 2,4-bis(trichloromethyl)-4H-1,3-benzodioxine under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Optimization includes adjusting stoichiometry, reaction time, and temperature. Refluxing in polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Q. How can the molecular structure of 6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Single-crystal diffraction (monoclinic system, space group P2₁/c) resolves bond lengths and angles, confirming nitro and trichloromethyl group positions .
  • NMR spectroscopy : ¹H/¹³C NMR detects aromatic protons (δ 7.2–8.1 ppm) and absence of protons on trichloromethyl groups.
  • FTIR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 750–780 cm⁻¹ (C-Cl stretches) validate functional groups .

Q. What are the key stability considerations for this compound under varying pH and light conditions?

  • Methodological Answer : Stability studies should include:

  • Photolytic degradation : Expose solutions (e.g., in acetonitrile/water) to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Nitro groups may undergo photoreduction, forming amine derivatives .
  • Hydrolytic stability : Test in buffers (pH 3–11) at 25–50°C. Acidic conditions may hydrolyze trichloromethyl groups to carboxylic acids, while alkaline conditions could degrade the benzodioxine ring .

Q. How can researchers assess the compound's bioactivity in enzyme inhibition assays?

  • Methodological Answer : Use in vitro enzyme assays targeting relevant pathways (e.g., cytochrome P450 or kinase inhibition):

  • Prepare stock solutions in DMSO (≤1% final concentration to avoid solvent toxicity).
  • Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., p-nitrophenol release for hydrolases).
  • Validate selectivity against structurally similar enzymes to rule out nonspecific binding .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound's reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-withdrawing) .
  • Molecular docking (AutoDock/Vina) : Model interactions with protein active sites (e.g., hydrophobic pockets accommodating trichloromethyl groups). Use PyMOL for visualization .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (ΔG) .

Q. How can conflicting data on degradation pathways be resolved?

  • Methodological Answer :

  • Comparative analysis : Replicate degradation experiments under identical conditions (pH, light, catalysts) and use LC-MS/MS to identify intermediates.
  • Isotopic labeling : Introduce ¹⁵N in the nitro group to track nitration/denitration pathways via mass spectrometry .
  • Statistical validation : Apply ANOVA to compare degradation rates across studies, accounting for variables like solvent polarity and temperature .

Q. What advanced techniques characterize environmental persistence and ecotoxicity?

  • Methodological Answer :

  • Soil/water half-life studies : Use ¹⁴C-labeled compound in microcosms to track mineralization (CO₂ release) and bound residues .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (EC₅₀) and Vibrio fischeri (bioluminescence inhibition). Correlate with log Kₒw (octanol-water partition coefficient) for bioaccumulation potential .

Q. How can discrepancies in spectral data (e.g., NMR shifts) between research groups be addressed?

  • Methodological Answer :

  • Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR calibration .
  • Collaborative validation : Share raw spectral data (e.g., via IUCr databases) for peer verification.
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotational barriers in trichloromethyl groups) by variable-temperature experiments .

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